molecular formula C21H20FN5O2 B5438226 2-fluoro-N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide

2-fluoro-N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide

Cat. No. B5438226
M. Wt: 393.4 g/mol
InChI Key: YYIROVUMBDNXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide involves the inhibition of specific enzymes involved in the proliferation of cancer cells. This chemical compound targets the ATP-binding site of these enzymes, thereby preventing their activity and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This chemical compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular health. It has also been found to have neuroprotective effects, thereby potentially offering a new treatment option for neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluoro-N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide in lab experiments include its high purity and yield, its potential applications in various fields of research, and its ability to inhibit the growth of cancer cells. However, the limitations of using this chemical compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-fluoro-N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide. These include further studies to determine its safety and efficacy in humans, the development of new synthesis methods to improve its purity and yield, and the exploration of its potential applications in other fields of research. Additionally, the use of this chemical compound in combination with other drugs may offer a new treatment option for cancer and other diseases.

Synthesis Methods

The synthesis method of 2-fluoro-N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide involves the reaction of 2-fluoro-N-(4-aminophenyl)benzamide with 6-(4-morpholinyl)-3-pyridazineamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to yield the desired product in high purity and yield.

Scientific Research Applications

2-fluoro-N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in the proliferation of cancer cells. This chemical compound has also been studied for its potential applications in neurological disorders, cardiovascular diseases, and inflammation.

properties

IUPAC Name

2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c22-18-4-2-1-3-17(18)21(28)24-16-7-5-15(6-8-16)23-19-9-10-20(26-25-19)27-11-13-29-14-12-27/h1-10H,11-14H2,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIROVUMBDNXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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